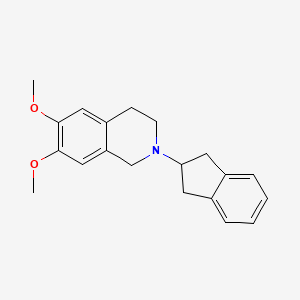
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-745,870, is a selective dopamine D4 receptor antagonist. The compound has been extensively studied for its potential applications in neurological and psychiatric disorders.
Wirkmechanismus
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a selective antagonist of dopamine D4 receptors. By blocking the activity of these receptors, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can modulate the release of dopamine in various regions of the brain. The precise mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the regulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to modulate dopamine release in various regions of the brain, including the striatum and prefrontal cortex. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive performance in animal models of ADHD and schizophrenia. Additionally, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. The compound has a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for use in a wide range of research applications.
One limitation of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its selectivity for dopamine D4 receptors. While this selectivity makes it a useful tool for studying the role of these receptors in various conditions, it also limits its potential applications in other areas of research.
Zukünftige Richtungen
For research on 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include exploring its potential therapeutic applications and developing new compounds that target dopamine D4 receptors.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2,3-dihydroindene in the presence of a base. The resulting product is then subjected to a series of reactions, including a Pictet-Spengler reaction, to yield the final compound. The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for research applications.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in neurological and psychiatric disorders. The compound has been shown to have a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been used in preclinical studies to investigate its potential therapeutic effects in conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-22-19-11-16-7-8-21(13-17(16)12-20(19)23-2)18-9-14-5-3-4-6-15(14)10-18/h3-6,11-12,18H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHVDZTGVKBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464607 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

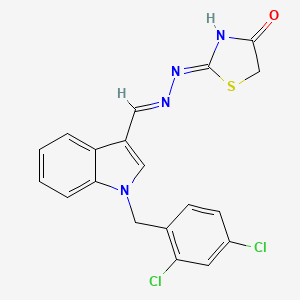
![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
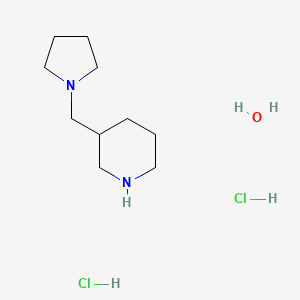
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)
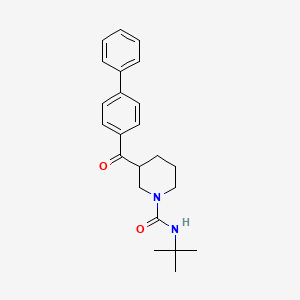
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)

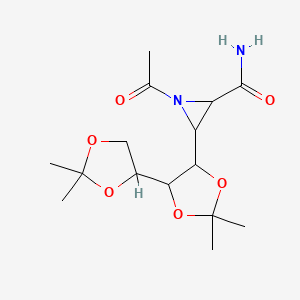
![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)